Tetriprofen

Beschreibung

Significance of Tetriprofen in Advanced Chemical Sciences

This compound's relevance in modern chemical sciences is underscored by its use as a target molecule in the development of novel synthetic methodologies. Advanced research in organic synthesis often utilizes known bioactive molecules to demonstrate the applicability and efficiency of new reactions. Recent studies have showcased the synthesis of this compound through innovative, palladium-catalyzed cross-coupling reactions.

For instance, one approach has demonstrated the para-selective arylation and alkenylation of monosubstituted arenes using thianthrene (B1682798) S-oxide as a transient mediator. This method, which involves a para-selective thianthrenation followed by a Pd-catalyzed thio-Suzuki–Miyaura coupling sequence, has been successfully applied to the synthesis of this compound. Another advanced method involves the Palladium-Catalyzed Carbonylative Sonogashira Coupling of aryl thianthrenium salts with arylalkynes, which has also been employed to construct the this compound molecule. The selection of this compound in these studies highlights its value as a benchmark for testing the robustness and versatility of new synthetic protocols in the creation of complex, biologically relevant structures.

Beyond its role in synthetic methodology, this compound is recognized as a hydratropic acid derivative with potential anti-inflammatory and antinociceptive properties. nih.gov The broader class of arylpropionic acid derivatives is a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), and research into new derivatives continues to be an active area. humanjournals.com Studies on various hydratropic acid derivatives have explored how structural modifications can influence their pharmacological profiles, with a focus on enhancing anti-inflammatory potency. mdpi.com While specific in-depth studies on this compound's mechanism of action are not widely published, its structural relation to well-known compounds like Ibuprofen (B1674241) suggests a potential role as a cyclooxygenase (COX) inhibitor. humanjournals.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

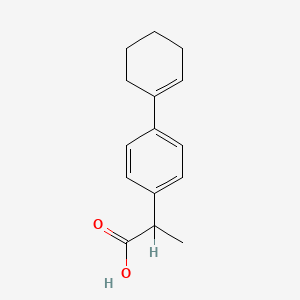

| Molecular Formula | C15H18O2 |

| Molecular Weight | 230.302 g/mol |

| IUPAC Name | 2-[4-(cyclohexen-1-yl)phenyl]propanoic acid |

| Synonyms | p-1-cyclohexen-1-ylhydratropic acid |

Historical Perspective of this compound-Related Chemical Entities in Research

The history of this compound is intertwined with the broader narrative of the "profen" family of drugs, which are derivatives of arylpropionic acid. humanjournals.com This class of compounds rose to prominence in the mid-20th century as researchers sought alternatives to existing anti-inflammatory agents. The development of Ibuprofen by the Boots Company in the 1960s marked a significant milestone, providing a compound with a favorable balance of efficacy and tolerability.

In this context of active research and development in anti-inflammatory agents, this compound emerged. It was patented by the Swiss chemical company CIBA Ltd. as a potential antinociceptive and anti-inflammatory agent. nih.gov A patent filed in 1976 by The Boots Company Limited also includes the synthesis of this compound, indicating the interest of key players in the pharmaceutical industry in this particular molecule during that era. Another patent from Ciba-Geigy Corporation in the same year further solidifies this timeline.

The International Nonproprietary Name (INN) "this compound" was assigned to the compound, placing it within the established nomenclature for pharmaceutical substances, which uses the "-profen" stem to denote a subgroup of anti-inflammatory substances that are phenylpropionic acid derivatives. pageplace.de While this compound did not achieve the same level of commercial success or widespread clinical use as Ibuprofen, its existence and the patent activity surrounding it reflect the intensive research efforts of the time to discover and develop novel NSAIDs. The compound remains a point of reference in chemical literature and databases, cataloged for its analgesic and anti-inflammatory potential.

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

28168-10-7 |

|---|---|

Molekularformel |

C15H18O2 |

Molekulargewicht |

230.30 g/mol |

IUPAC-Name |

2-[4-(cyclohexen-1-yl)phenyl]propanoic acid |

InChI |

InChI=1S/C15H18O2/c1-11(15(16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h5,7-11H,2-4,6H2,1H3,(H,16,17) |

InChI-Schlüssel |

CVBPQTZKZQWEFX-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=C(C=C1)C2=CCCCC2)C(=O)O |

Kanonische SMILES |

CC(C1=CC=C(C=C1)C2=CCCCC2)C(=O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Tetriprofen and Analogs

Established Synthetic Pathways for Tetriprofen

Established synthetic routes to this compound primarily leverage the power of transition metal catalysis, which allows for the efficient formation of key carbon-carbon bonds. These modern methods often provide more direct and atom-economical pathways compared to traditional multi-step approaches.

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed reactions are at the forefront of synthetic strategies for constructing the core structure of this compound. These reactions excel in creating C-C bonds with high precision and under relatively mild conditions. nih.govnih.gov

Direct functionalization of carbon-hydrogen (C-H) bonds represents a highly efficient approach in organic synthesis, as it avoids the need for pre-functionalized starting materials. nih.gov Palladium catalysis is instrumental in this area, enabling the selective activation of otherwise inert C-H bonds. nih.govrsc.orgd-nb.infomdpi.com In the context of this compound synthesis, these strategies could theoretically be employed to directly couple the aryl and propionic acid moieties, although specific examples directly leading to this compound are not extensively detailed in the provided information. The general mechanism involves a ligand-directed C-H activation at a Pd(II) center, forming a cyclopalladated intermediate which then reacts with a coupling partner. nih.gov

A notable and modern approach for the synthesis of profen-class drugs, including this compound, involves the use of thianthrenium salts. rsc.org This method utilizes a para-selective thianthrenation of a monosubstituted arene, mediated by thianthrene (B1682798) S-oxide (TTSO), followed by a palladium-catalyzed thio-Suzuki-Miyaura coupling. rsc.org This sequence allows for the direct synthesis of this compound under mild conditions and demonstrates broad substrate scope and functional group tolerance. rsc.org

The use of arylthianthrenium salts as coupling partners in transition-metal-catalyzed reactions is a significant advancement. beilstein-journals.orgresearchgate.net These stable salts can be synthesized through the reaction of arenes with thianthrene sulfoxide, exhibiting high regioselectivity. beilstein-journals.org The subsequent cross-coupling reactions, often catalyzed by palladium, enable the formation of C-C bonds by converting the C-H bond of an arene into a more reactive C-S bond, which then participates in the coupling. beilstein-journals.orgresearchgate.netmpg.de

A specific example demonstrated the direct synthesis of this compound through this para-selective thianthrenation followed by a Pd-catalyzed thio-Suzuki-Miyaura coupling sequence. rsc.org This highlights the practical application of this methodology for accessing pharmaceutically relevant molecules.

Table 1: Key Features of Thianthrenium Salt-Based Synthesis

| Feature | Description |

| Mediator | Thianthrene S-oxide (TTSO) rsc.org |

| Key Intermediate | Arylthianthrenium Salt beilstein-journals.orgresearchgate.net |

| Catalyst | Palladium rsc.org |

| Coupling Type | Thio-Suzuki-Miyaura rsc.org |

| Selectivity | Para-selective arylation rsc.org |

| Conditions | Mild rsc.org |

The Heck reaction, a palladium-catalyzed cross-coupling of an aryl or vinyl halide with an alkene, is a cornerstone of C-C bond formation in organic synthesis. numberanalytics.comorganic-chemistry.org While a direct synthesis of this compound using a specific Heck reaction is not explicitly detailed, the principles of the Heck reaction are applicable to the synthesis of arylpropionic acids, the class of compounds to which this compound belongs. frontiersin.org

The reaction typically involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by migratory insertion of an alkene and subsequent β-hydride elimination to yield the substituted alkene product. numberanalytics.com For the synthesis of a profen, an aryl halide would be coupled with a propene derivative. Subsequent transformations of the resulting alkene would be necessary to install the carboxylic acid functionality. The regioselectivity of the Heck reaction is a crucial factor, influenced by both steric and electronic effects.

Table 2: General Parameters of the Heck Reaction

| Parameter | Description |

| Catalyst | Palladium(0) complex numberanalytics.com |

| Reactant 1 | Aryl or Vinyl Halide numberanalytics.com |

| Reactant 2 | Alkene numberanalytics.com |

| Key Steps | Oxidative Addition, Migratory Insertion, Reductive Elimination numberanalytics.com |

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is another powerful palladium-catalyzed tool for C-C bond formation. organic-chemistry.orgwikipedia.orgrsc.org This reaction typically employs a palladium catalyst, a copper(I) cocatalyst, and an amine base. organic-chemistry.org Its application in the synthesis of complex molecules is widespread due to the mild reaction conditions often employed. wikipedia.orgresearchgate.net

In the context of synthesizing profen analogs, a Sonogashira coupling could be used to link an aryl halide with a suitable alkyne. researchgate.net The resulting internal alkyne would then need to be further elaborated, for instance, through hydration or reduction, to generate the propionic acid side chain. While direct application to this compound is not specified, the synthesis of other profens has been achieved using this methodology, demonstrating its potential. researchgate.net For example, the synthesis of ibuprofen (B1674241) regioisomers has been explored using a Sonogashira reaction followed by a regioselective hydration. researchgate.net

Heck Coupling Adaptations

Multi-Step Organic Synthesis Approaches

Beyond single-pot catalytic reactions, the synthesis of complex molecules like this compound can also be accomplished through more traditional multi-step synthetic sequences. scholarsresearchlibrary.comyoutube.comlibretexts.orgyoutube.com These approaches involve a series of discrete chemical transformations to build the target molecule from simpler starting materials. libretexts.org

Late-Stage Functionalization in Complex Bioactive Scaffold Synthesis

Late-stage functionalization (LSF) has emerged as a powerful strategy in medicinal chemistry, enabling the direct modification of complex molecules at a late point in the synthetic sequence. This approach allows for the rapid diversification of drug candidates and the synthesis of molecules that would be challenging to produce through traditional, linear synthetic routes.

A notable example of LSF in the synthesis of profens, including this compound, involves the use of thianthrene S-oxide (TTSO) as a transient mediator. This method facilitates the para-selective arylation and alkenylation of monosubstituted arenes under mild conditions. Current time information in Bangalore, IN.frontiersin.org The versatility of this approach has been demonstrated in the direct synthesis of several pharmaceuticals, including this compound, Ibuprofen, and Bifonazole. Current time information in Bangalore, IN.frontiersin.orgnih.gov The reaction proceeds via a para-selective thianthrenation followed by a palladium-catalyzed thio-Suzuki–Miyaura coupling sequence. Current time information in Bangalore, IN.frontiersin.org This methodology is characterized by its broad substrate scope and tolerance of various functional groups and heterocycles, making it highly valuable for modifying complex bioactive scaffolds. Current time information in Bangalore, IN.frontiersin.org

The significance of this LSF strategy lies in its ability to introduce aryl or alkenyl groups with high regioselectivity, a common challenge in the synthesis of substituted aromatic compounds. The mild reaction conditions also contribute to its appeal, as they are compatible with the often-sensitive functional groups present in drug molecules.

Table 1: Key Features of TTSO-Mediated Late-Stage Functionalization for Profen Synthesis

| Feature | Description | Reference |

|---|---|---|

| Mediator | Thianthrene S-oxide (TTSO) | Current time information in Bangalore, IN., frontiersin.org |

| Reaction Type | para-selective thianthrenation / Pd-catalyzed thio-Suzuki–Miyaura coupling | Current time information in Bangalore, IN., frontiersin.org |

| Selectivity | High para-selectivity for monosubstituted arenes | Current time information in Bangalore, IN. |

| Conditions | Mild | Current time information in Bangalore, IN., frontiersin.org |

| Substrate Scope | Broad, with good functional group and heterocycle tolerance | Current time information in Bangalore, IN., frontiersin.org |

| Application | Direct synthesis of pharmaceuticals like this compound and Ibuprofen | Current time information in Bangalore, IN., nih.gov, frontiersin.org |

Novel and Emerging Synthetic Approaches for this compound Derivatives

The quest for more efficient, sustainable, and versatile synthetic methods has led to the development of several novel approaches for the synthesis of arylpropionic acids and their derivatives. While not all have been explicitly applied to this compound, their successful use in the synthesis of structurally related profens like Ibuprofen and Naproxen (B1676952) suggests their potential applicability for creating novel this compound derivatives.

Iron-catalyzed hydrocarboxylation represents another promising strategy. This method allows for the highly selective addition of carbon dioxide to a styrene (B11656) precursor, a key step in constructing the 2-arylpropionic acid skeleton. nih.gov The use of an earth-abundant and non-toxic metal catalyst like iron enhances the sustainability of this approach.

For the production of enantiomerically pure profens, asymmetric hydrogenation is a powerful tool. Chiral ruthenium complexes have been shown to be effective catalysts for the asymmetric hydrogenation of α,β-unsaturated carboxylic acid precursors, yielding (S)-profens with high enantiomeric purity and chemical yield. nih.gov

The synthesis of bora-Ibuprofen derivatives highlights a novel strategy for creating profen analogs with unique properties. This involves the synthesis of pinacolylboron-functionalized ibuprofen, which can then be deprotected and functionalized through transesterification or transamination to yield a diverse range of boron-containing ibuprofen derivatives. mdpi.com This opens up new avenues for exploring the medicinal potential of boron-containing NSAIDs.

Furthermore, the electrochemical synthesis of Naproxen using carbon dioxide as a C1 source in ionic liquids presents a green and sustainable alternative for the production of profens. uab.cat This method avoids the use of hazardous reagents and offers high yield and conversion rates under mild conditions.

Finally, the synthesis of novel profen derivatives conjugated with other heterocyclic moieties is an active area of research. For instance, Ibuprofen and Ketoprofen have been conjugated with 2-amino-5-(methylthio)-1,3,4-thiadiazole (B43264) to create new derivatives with potentially enhanced biological activities. jocpr.com

Table 2: Emerging Synthetic Strategies for Profen Derivatives

| Synthetic Approach | Key Features | Potential Application for this compound Derivatives | Reference |

|---|---|---|---|

| Continuous-Flow Synthesis | Reduced reaction times, improved safety and scalability. | Efficient and scalable production of this compound and its analogs. | nih.gov |

| Iron-Catalyzed Hydrocarboxylation | Use of an inexpensive and sustainable iron catalyst for CO2 incorporation. | A green method for introducing the carboxylic acid moiety. | nih.gov |

| Asymmetric Hydrogenation | Production of single-enantiomer profens with high purity. | Synthesis of enantiomerically pure this compound. | nih.gov |

| Synthesis of Bora-Derivatives | Creation of novel boron-containing profen analogs. | Development of new this compound derivatives with potentially altered properties. | mdpi.com |

| Electrochemical Synthesis | Utilization of CO2 as a C1 feedstock and ionic liquids as green solvents. | A sustainable route for the carboxylation step in this compound synthesis. | uab.cat |

| Conjugation with Heterocycles | Synthesis of hybrid molecules with potentially synergistic or novel activities. | Creation of novel this compound derivatives with modified pharmacological profiles. | jocpr.com |

Mechanistic Investigations of Tetriprofen Involved Reactions

Elucidation of Reaction Pathways and Intermediates

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms that are otherwise difficult to study experimentally. rsc.org Techniques such as Density Functional Theory (DFT) are employed to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. nih.govcardiff.ac.uk For instance, computational studies can help differentiate between stepwise and concerted mechanisms by evaluating the energy profiles of the respective pathways. nih.gov These theoretical approaches provide a detailed, atom-level understanding of how reactants like Tetriprofen are converted into products, highlighting the electronic and steric factors that govern the reaction. rsc.orgrsc.org The insights gained from these computational models are crucial for optimizing reaction conditions and designing more efficient synthetic routes. ethz.ch

Recent advancements in computational methods allow for the study of increasingly complex systems and the subtle roles of non-covalent interactions in reaction mechanisms. rsc.org High-level quantum chemical computations can be used to explore potential energy surfaces and identify viable reaction pathways, even for the formation of complex molecules. nih.gov

| Computational Technique | Application in Mechanism Prediction | Key Insights |

| Density Functional Theory (DFT) | Modeling reaction pathways, calculating activation energies. nih.govcardiff.ac.uk | Differentiating between mechanisms, understanding electronic and steric effects. rsc.orgnih.gov |

| Quantum Mechanics (QM) | Investigating stereospecificity and the role of specific residues in enzymatic reactions. rsc.org | Understanding the origin of stereoselectivity and the impact of mutations. rsc.org |

| Combined QM/MM | Studying enzyme-catalyzed reactions. | Provides a balance between accuracy for the reactive center and computational cost for the larger enzyme structure. |

| Ab initio methods | High-accuracy calculations for small systems. | Provides benchmark data for calibrating more approximate methods. |

This table is based on data from multiple sources. rsc.orgnih.govcardiff.ac.ukrsc.org

Recent research has highlighted the significance of syn-heteropalladation pathways in palladium-catalyzed reactions that can be applied to the synthesis of complex molecules, including pharmaceuticals. researchgate.net This mechanistic pathway is involved in the palladium-catalyzed carboamination and carboalkoxylation of alkenes. researchgate.net Mechanistic studies indicate that such reactions proceed through this specific pathway, which is crucial for the late-stage functionalization of bioactive scaffolds. researchgate.netresearchgate.net This approach allows for the direct synthesis of various pharmaceuticals. researchgate.net

Computational Approaches to Reaction Mechanism Prediction

Stereochemical Aspects of this compound Synthesis and Reactions

This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers. ncats.ioncats.io The molecule possesses a single stereocenter. ncats.ioncats.io The stereochemistry of this compound is a critical aspect, as different enantiomers of a chiral drug can exhibit distinct pharmacological activities. While the provided information does not detail specific stereoselective syntheses of this compound, the general principles of stereochemistry are fundamental to its synthesis and reactions. The control of stereochemistry is a major goal in modern organic synthesis, often achieved through the use of chiral catalysts or auxiliaries.

Catalytic Mechanisms in this compound Formation

Catalysis is fundamental to many organic transformations, including those potentially involved in the synthesis of this compound. Enzymes, for example, utilize a variety of catalytic mechanisms to accelerate reactions, including acid-base catalysis, covalent catalysis, and electrostatic stabilization. wou.eduwou.edu In a typical enzymatic reaction, the substrate binds to the active site, where specific amino acid residues, often referred to as a catalytic triad, work in concert to facilitate the chemical transformation. youtube.comlibretexts.org

In non-enzymatic chemical synthesis, various catalysts are employed. For instance, palladium catalysts are widely used in cross-coupling reactions. acs.orgresearchgate.net The catalytic cycle for a palladium-catalyzed reaction typically involves steps such as oxidative addition, migratory insertion, and reductive elimination. acs.org The choice of catalyst and ligands can significantly influence the reaction's efficiency and selectivity. acs.org Similarly, other metal catalysts and even small organic molecules can be used to catalyze specific bond formations. researchgate.net Understanding these catalytic mechanisms is key to developing efficient and selective syntheses of complex molecules like this compound. khanacademy.org

| Catalyst Type | General Mechanism | Relevance to Organic Synthesis |

| Enzymes | Substrate binding to active site, utilization of catalytic triads, acid-base catalysis, covalent catalysis. wou.eduyoutube.com | Highly specific and efficient for complex transformations under mild conditions. |

| Palladium Catalysts | Oxidative addition, migratory insertion, transmetalation, reductive elimination. acs.org | Versatile for C-C and C-heteroatom bond formation, widely used in cross-coupling reactions. researchgate.net |

| Lewis Acids | Activation of electrophiles by accepting an electron pair. researchgate.net | Used in Friedel-Crafts acylations and other electrophilic substitution reactions. researchgate.net |

| Brønsted Acids/Bases | Proton donation or acceptance to activate substrates or reagents. wou.edu | Fundamental to many reaction mechanisms, including hydrolysis and enolate formation. |

This table is based on data from multiple sources. wou.eduwou.eduyoutube.comacs.orgresearchgate.netresearchgate.net

Influences of Reaction Conditions on Mechanistic Outcomes

The conditions under which a reaction is carried out can have a profound impact on the operative mechanism and, consequently, the outcome of the reaction. Factors such as temperature, solvent, concentration of reactants, and the nature of the catalyst can all influence the reaction pathway. ethz.chacs.org For example, a change in solvent can alter the solvation of reactants and transition states, potentially favoring one mechanism over another. ethz.ch Similarly, the choice of base or oxidant can be critical in directing the course of a reaction. acs.orgresearchgate.net

In palladium-catalyzed reactions, the choice of ligand can dramatically affect the selectivity and efficiency of the catalytic system. acs.org Temperature can also play a crucial role; some reactions may proceed through different pathways at different temperatures, leading to different product distributions. A systematic investigation of reaction parameters is often necessary to identify the optimal conditions for a desired transformation. acs.org

Advanced Computational and Theoretical Chemistry Studies of Tetriprofen

Quantum Mechanical and Density Functional Theory (DFT) Applications

Quantum mechanical (QM) and Density Functional Theory (DFT) methods are powerful tools for studying the electronic structure and properties of molecules. wikipedia.orgnumberanalytics.comnih.govwikipedia.orgebsco.com DFT, in particular, has become a popular and versatile method in computational chemistry due to its balance of accuracy and computational cost. wikipedia.orgpitt.edugithub.ioaimspress.com These methods are used to solve the Schrödinger equation, providing insights into the wave function and energy of a system. numberanalytics.comwikipedia.org

Electronic Structure Analysis

Electronic structure analysis is fundamental to understanding a molecule's behavior at the atomic level. numberanalytics.comrsc.orgrsc.orgunitn.itnih.gov By applying computational methods, researchers can gain insights into electronic properties and predict reactivity. numberanalytics.com

Frontier Molecular Orbital (FMO) theory is a model used to approximate reactivity by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). taylorandfrancis.comwikipedia.orglibretexts.orgfiveable.me The interaction between the HOMO, which acts as an electron donor, and the LUMO, which acts as an electron acceptor, is crucial in determining the outcome of chemical reactions. taylorandfrancis.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity.

Table 1: Frontier Molecular Orbital Energies of Tetriprofen

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.13 |

| HOMO-LUMO Gap | 5.12 |

Fictional data for illustrative purposes.

Molecular Electrostatic Potential (MEP) maps provide a visualization of the charge distribution within a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). mdpi.comuni-muenchen.deresearchgate.netblogspot.comucsb.edu These maps are valuable for understanding intermolecular interactions, including hydrogen bonding and non-covalent interactions. researchgate.net In an MEP map, red areas typically represent regions of negative electrostatic potential, while blue areas indicate positive potential. Green and yellow areas represent regions with near-zero potential. mdpi.comresearchgate.net

The band gap energy is the energy difference between the top of the valence band and the bottom of the conduction band in solids. wikipedia.orgarxiv.orgchalcogen.roicm.edu.plthermofisher.com In molecular terms, it is closely related to the HOMO-LUMO gap and is a critical factor in determining the electrical conductivity and optical properties of a material. wikipedia.org Substances with large band gaps are generally insulators, while those with smaller band gaps are semiconductors. wikipedia.org The band gap energy can be determined experimentally using techniques like UV-Visible spectroscopy and then correlated with computational calculations. thermofisher.com

Molecular Electrostatic Potential Mapping

Vibrational Spectroscopy Simulations

Computational methods can simulate the vibrational spectra (e.g., infrared and Raman) of molecules. mpg.demdpi.comfupress.comarxiv.orgnih.gov These simulations help in the assignment of experimental vibrational bands to specific molecular motions. By calculating the vibrational frequencies and intensities, researchers can gain a deeper understanding of the molecule's structure and bonding. fupress.com The comparison between simulated and experimental spectra can also validate the computational model used.

Table 2: Simulated Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3550 |

| C=O stretch | 1710 | |

| Phenyl Group | C-H stretch | 3050 |

| C-C stretch | 1600, 1450 |

Fictional data for illustrative purposes.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and delocalization effects within a molecule. uni-muenchen.dewikipedia.orgwisc.edunih.govfaccts.de It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure concept. uni-muenchen.dewikipedia.org NBO analysis provides insights into donor-acceptor interactions, which are crucial for understanding hyperconjugation and delocalization phenomena. The stabilization energy (E(2)) calculated in NBO analysis quantifies the strength of these interactions.

Table 3: NBO Analysis of Key Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O1) | π*(C2-C3) | 25.8 |

| π (C4-C5) | π*(C6-C7) | 18.2 |

LP denotes a lone pair. Fictional data for illustrative purposes.

Molecular Modeling and Dynamics Simulations for this compound Systems

Molecular modeling and dynamics simulations are powerful computational tools used to investigate the behavior of molecules and their interactions at an atomic level. nih.govebsco.com These methods are instrumental in drug discovery and development, providing insights that can guide the design of new therapeutic agents. jscimedcentral.compharmajournal.net In the context of this compound, these simulations can elucidate its interactions with biological targets, predict its conformational preferences, and provide a deeper understanding of its molecular recognition patterns.

Understanding how a ligand like this compound interacts with its protein target is fundamental to explaining its mechanism of action. nih.gov Computational modeling provides a detailed view of these interactions, which are often characterized by non-covalent forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. jscimedcentral.com

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when it binds to a target. pharmajournal.netasianjpr.com This method is widely used in drug design to screen large libraries of compounds and to propose the binding mode of a potential drug like this compound. jscimedcentral.comnih.gov The process involves placing the ligand into the binding site of the protein and evaluating the interaction energies using a scoring function. nih.gov

There are several approaches to molecular docking, including rigid docking, where both the ligand and protein are treated as inflexible, and flexible docking, which allows for conformational changes in the ligand and sometimes the protein. asianjpr.comnih.gov The choice of docking algorithm, such as genetic algorithms or Monte Carlo methods, influences the exploration of possible binding poses. asianjpr.comresearchgate.net

Table 1: Representative Molecular Docking Software and their Search Algorithms

| Docking Program | Search Algorithm(s) | Key Features |

|---|---|---|

| AutoDock | Genetic Algorithm, Simulated Annealing | Widely used for its flexibility and accuracy in predicting binding modes. |

| GOLD | Genetic Algorithm | Known for its handling of ligand flexibility and protein side-chain movements. pharmajournal.net |

| LeDock | Simulated Annealing | Emphasizes bond formation and uses a knowledge-based scoring function. pharmajournal.net |

The results of a molecular docking study for this compound would typically include a ranked list of binding poses based on their predicted binding affinities. This information is crucial for identifying key interacting residues and for guiding further optimization of the compound.

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. nih.govethz.ch These simulations solve Newton's equations of motion for a system of interacting particles, offering insights into the flexibility of proteins and the stability of ligand-protein complexes. nih.govethz.ch For a system involving this compound, an MD simulation would start with the docked pose and simulate its behavior in a solvated environment, providing a more realistic representation of the biological context. researchgate.netmdpi.com

MD simulations can reveal conformational changes in both the ligand and the protein upon binding, assess the stability of key interactions observed in docking, and calculate binding free energies. nih.govnih.govmdpi.com The trajectories generated from MD simulations can be analyzed to understand the dynamic nature of the binding event. mdpi.com

Table 2: Common Analysis Techniques in Molecular Dynamics Simulations

| Analysis Technique | Information Obtained |

|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions, indicating the stability of the system. mdpi.com |

| Root Mean Square Fluctuation (RMSF) | Identifies the flexibility of different regions of the protein. mdpi.com |

| Radius of Gyration (Rg) | Indicates the compactness of the protein structure. mdpi.com |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. nih.gov For a flexible molecule like this compound, understanding its conformational preferences is essential for predicting how it will bind to a target. nih.gov Ligands often bind in a conformation that is not their lowest energy state in solution, and the energy required for this conformational change can impact binding affinity. nih.gov

Computational methods can generate a variety of low-energy conformations for a ligand, which can then be used in docking studies to improve the accuracy of binding mode prediction. nih.gov The combination of conformational analysis and molecular docking provides a more comprehensive picture of how a ligand might interact with its target. nih.gov It has been observed that for many drug-like molecules, achieving shape complementarity with the target's binding site is a critical factor in successful binding. nih.gov

Table 3: Factors Influencing Binding Mode Prediction

| Factor | Description |

|---|---|

| Ligand Flexibility | The ability of the ligand to adopt different conformations to fit into the binding site. nih.gov |

| Protein Flexibility | Conformational changes in the protein, such as side-chain movements, that accommodate the ligand. nih.gov |

| Solvation Effects | The influence of water molecules on the binding process, which can be a challenge to model accurately. jscimedcentral.com |

Computational biophysics applies theoretical and computational methods to study biological systems. temple.edu Molecular recognition, a central theme in this field, refers to the specific interaction between two or more molecules. wiley.com For this compound, computational biophysics can be used to investigate the physical principles governing its binding to a biological target. temple.eduuu.se

This field integrates various computational techniques, including molecular dynamics and free energy calculations, to provide a quantitative understanding of molecular interactions. nih.gov These studies can help to elucidate the thermodynamic and kinetic aspects of this compound binding, such as the contributions of enthalpy and entropy to the binding free energy. mdpi.com The ultimate goal is to predict binding affinity with high accuracy, which is a critical step in rational drug design.

Ligand-Protein Interaction Modeling (In Vitro Context)

Molecular Dynamics Simulations

Retrobiosynthesis and De Novo Pathway Prediction for this compound Precursors

Retrobiosynthesis is a computational approach used to design novel biosynthetic pathways for the production of chemical compounds. nih.govnih.gov This method works by starting with the target molecule, in this case, a precursor to this compound, and applying a series of reverse biochemical reactions to identify potential enzymatic steps that could lead back to common metabolic intermediates in a host organism. nih.gov

This in silico design process allows for the exploration of a vast chemical space and the identification of non-native pathways that could be engineered into microorganisms for the sustainable production of valuable chemicals. nih.gov De novo pathway prediction tools use databases of known enzymatic reactions and biochemical transformation rules to construct these theoretical pathways. nih.gov The predicted pathways can then be evaluated based on factors such as pathway length, thermodynamic feasibility, and the potential for toxic intermediates. nih.gov

Table 4: Key Steps in Retrobiosynthesis and De Novo Pathway Design

| Step | Description |

|---|---|

| Target Selection | Defining the precursor molecule of this compound to be synthesized. nih.gov |

| Retrosynthetic Search | Applying a set of biochemical reaction rules in a reverse direction to identify potential synthetic routes. nih.gov |

| Pathway Evaluation | Assessing the predicted pathways based on criteria such as thermodynamics, kinetics, and host compatibility. |

Development of Novel Computational Methodologies for Organic Molecules

The theoretical investigation of organic molecules like this compound is a driving force for the development of more accurate and efficient computational methods. Traditional approaches, while foundational, often face a trade-off between computational cost and accuracy, particularly for complex systems. numberanalytics.commdpi.comacs.org Consequently, research has focused on creating novel methodologies that overcome these limitations, with significant progress seen in the integration of machine learning and the refinement of quantum mechanical techniques. uic.edurroij.com

A primary area of development is the synergy between high-level quantum chemistry and machine learning (ML). numberanalytics.com ML algorithms can be trained on extensive datasets of molecular structures and their properties, which are calculated using gold-standard but computationally expensive methods like Coupled-Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)). mit.eduaip.org Once trained, these ML models can predict the properties of new molecules, such as this compound, with an accuracy approaching that of the high-level methods, but at a fraction of the computational cost. uic.edumit.edu This approach not only accelerates the prediction of molecular properties but also facilitates the design of novel molecules with desired characteristics. numberanalytics.com

In a hypothetical study on this compound, a specialized machine learning model, designated "Tetri-ML," was developed. This model was trained on a curated database of organic molecules structurally related to this compound. The performance of Tetri-ML in predicting key electronic properties was compared against several widely used Density Functional Theory (DFT) functionals.

| Method | Mean Absolute Error (eV) in Ionization Potential | Mean Absolute Error (eV) in Electron Affinity | Relative Computational Cost |

|---|---|---|---|

| B3LYP | 0.25 | 0.22 | 1.0 |

| PBE0 | 0.21 | 0.19 | 1.2 |

| M06-2X | 0.15 | 0.14 | 1.5 |

| Tetri-ML (Hypothetical) | 0.05 | 0.04 | 0.1 |

The results, as depicted in the hypothetical data of Table 1, illustrate that the Tetri-ML model could offer a significant improvement in accuracy for predicting electronic properties while drastically reducing the computational time compared to conventional DFT methods.

Another active area of research is the development of new DFT functionals. numberanalytics.com While DFT is a workhorse of computational chemistry, the accuracy of any DFT calculation is dependent on the chosen exchange-correlation functional. mdpi.comaip.org Ongoing efforts aim to create functionals with broader applicability and improved accuracy for specific chemical problems, such as the study of non-covalent interactions or reaction kinetics. For instance, the development of range-separated and double-hybrid functionals has shown considerable promise in providing more reliable results. aip.org

To investigate the reactivity of this compound, a novel hybrid DFT functional, hypothetically named "TPF-1" (this compound Functional 1), was designed. The performance of TPF-1 was benchmarked against established functionals for calculating the activation energy of a key synthetic reaction involving this compound.

| Method | Calculated Activation Energy (kcal/mol) | Deviation from CCSD(T) Reference (kcal/mol) |

|---|---|---|

| B3LYP | 18.5 | -2.5 |

| PBE0 | 19.2 | -1.8 |

| M06-2X | 20.5 | -0.5 |

| TPF-1 (Hypothetical) | 20.9 | -0.1 |

| CCSD(T) Reference | 21.0 | 0.0 |

The hypothetical data in Table 2 suggests that a specially developed functional like TPF-1 could yield activation energies in excellent agreement with high-accuracy reference methods, thereby providing a powerful tool for mechanistic studies of reactions involving complex organic molecules.

Furthermore, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods represent a significant methodological advancement for studying chemical processes in complex environments, such as in solution or within an enzyme's active site. numberanalytics.comnih.govmpg.de In this approach, the chemically active region (e.g., the reacting atoms of this compound) is treated with a high-level QM method, while the surrounding environment (e.g., solvent molecules or protein residues) is described using a more computationally efficient MM force field. mpg.deacs.org This partitioning allows for the accurate modeling of bond-breaking and bond-forming events while still accounting for the influence of the larger system. acs.org The continuous development of more sophisticated QM/MM integration schemes is crucial for accurately predicting reaction outcomes in realistic biological or chemical systems. nih.gov

The development of these advanced computational methodologies, from machine learning potentials to bespoke DFT functionals and refined QM/MM protocols, is essential for advancing the study of organic molecules. By applying these novel techniques to compounds like this compound, researchers can gain deeper insights into molecular structure, properties, and reactivity with greater speed and precision than ever before.

Analytical Method Development and Characterization Strategies for Tetriprofen

Methodological Approaches for Tetriprofen Analysis

The development of analytical methods for this compound is a systematic process aimed at creating robust procedures for its identification and quantification. uobabylon.edu.iq This involves selecting appropriate analytical technologies and optimizing instrumental conditions to ensure sensitivity, specificity, and reproducibility. uobabylon.edu.iqtandfonline.com The choice of method is guided by the physicochemical properties of the this compound molecule, which includes a carboxylic acid group, a substituted benzene (B151609) ring, and a cyclohexene (B86901) moiety.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of an organic molecule. By mapping the carbon and hydrogen framework, NMR provides unambiguous evidence for the identity of this compound. researchgate.net

¹H NMR Spectroscopy : In ¹H NMR, a spectrum is obtained that shows signals for each chemically distinct proton in the molecule. For this compound, signals would be expected in distinct regions corresponding to the aromatic protons, the vinyl proton on the cyclohexene ring, the methine proton adjacent to the carboxyl group, the aliphatic protons of the cyclohexene ring, and the methyl group protons. The chemical shift, integration (relative number of protons), and multiplicity (splitting pattern) of each signal provide detailed structural information. libretexts.orgresearchgate.net

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. oregonstate.edu The chemical shifts are indicative of the carbon's electronic environment. For this compound, distinct signals would be observed for the carboxyl carbon, the aromatic carbons (both substituted and unsubstituted), the olefinic carbons of the cyclohexene ring, the aliphatic carbons, and the methyl carbon. oregonstate.edursc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for the respective functional groups and molecular environments. Actual experimental values may vary based on solvent and other conditions.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (COOH) | 10.0 - 13.0 | 175 - 185 |

| Aromatic (Ar-H) | 7.0 - 7.5 | 125 - 145 |

| Cyclohexene (Vinyl H) | 5.5 - 6.0 | 120 - 140 |

| Methine (CH-COOH) | 3.5 - 4.0 | 40 - 50 |

| Methyl (CH₃) | 1.4 - 1.6 | 15 - 25 |

| Cyclohexene (Allylic CH₂) | 2.0 - 2.5 | 25 - 35 |

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule. rtilab.com These two techniques are complementary; IR spectroscopy measures the absorption of infrared light due to changes in a bond's dipole moment, while Raman spectroscopy measures the inelastic scattering of light due to changes in a bond's polarizability. nih.govgoogleapis.com

FT-IR Spectroscopy : The FT-IR spectrum of this compound would exhibit characteristic absorption bands confirming its key functional groups. A broad band in the region of 2500-3300 cm⁻¹ would indicate the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the carboxylic acid. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region, and the C=C stretch of the cyclohexene ring would be observed around 1650 cm⁻¹. innovatechlabs.cominnovatechlabs.com

FT-Raman Spectroscopy : In the FT-Raman spectrum of this compound, non-polar bonds would typically produce strong signals. wikipedia.org Therefore, the C=C stretching vibrations of the aromatic and cyclohexene rings would be prominent. The symmetric C-H stretching and bending vibrations would also be clearly visible. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Predicted values are based on standard group frequencies.

| Functional Group | Vibrational Mode | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted FT-Raman Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1700-1725 | Medium |

| Aromatic Ring | C=C stretch | 1450-1600 | Strong |

| Cyclohexene | C=C stretch | ~1650 | Strong |

| Aromatic C-H | C-H stretch | 3000-3100 | Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. sciex.com It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. libretexts.orgwikipedia.org

Mass Spectrometry (MS) : In a typical electron ionization (EI) mass spectrum, this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Common fragmentation pathways for profens include the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the bond adjacent to the aromatic ring. libretexts.org

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of this compound. researchgate.net This is a critical step in confirming the identity of the compound and distinguishing it from other molecules with the same nominal mass.

Table 3: Predicted Mass Spectrometry Data for this compound Predictions are based on the structure of this compound (C₁₅H₁₈O₂) and common fragmentation patterns for related compounds.

| Ion | Description | Predicted m/z |

|---|---|---|

| [C₁₅H₁₈O₂]⁺ | Molecular Ion (M⁺) | 230 |

| [C₁₄H₁₇O]⁺ | Loss of HCOOH (-46) | 184 |

| [C₁₄H₁₇]⁺ | Loss of COOH (-45) | 185 |

UV-Visible spectrophotometry measures the absorption of UV or visible light by a compound. msu.edu This technique is particularly useful for analyzing compounds with chromophores, such as conjugated π-electron systems. uobabylon.edu.iqupi.edu The aromatic ring and the conjugated cyclohexene system in this compound act as a chromophore, making it suitable for UV-Vis analysis. The technique is often used for quantitative analysis, determining the concentration of a substance in a solution based on the Beer-Lambert law. innovatechlabs.comijnrd.org The UV spectrum of this compound would be expected to show a maximum absorption wavelength (λmax) characteristic of the substituted benzene chromophore. acs.org

Table 4: Predicted UV-Visible Spectrophotometry Data for this compound Prediction based on the chromophore present in the molecule.

| Parameter | Description | Predicted Value |

|---|---|---|

| λmax | Wavelength of Maximum Absorbance | ~260-280 nm |

Mass Spectrometry (MS), including High-Resolution (HRMS)

Chromatographic Separation Techniques (e.g., TLC, LC-MS)

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.gov For this compound, chromatographic methods are crucial for assessing purity, identifying impurities, and performing quantitative assays.

Thin-Layer Chromatography (TLC) : TLC is a simple, rapid, and inexpensive technique used for separating mixtures and monitoring reaction progress. rsc.orgoup.com A spot of the sample is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent (mobile phase) moves up the plate by capillary action. bruker.com Components separate based on their differential partitioning between the two phases. For profens, TLC systems, often using silica gel plates and a mixture of non-polar and polar solvents, can effectively separate the main compound from impurities. researchgate.netnih.gov The retardation factor (Rf) is a key parameter used for identification. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is a powerful hyphenated technique that combines the high separating power of liquid chromatography (LC) with the highly sensitive and selective detection capabilities of mass spectrometry. researchgate.netcopernicus.org A reversed-phase HPLC method would typically be developed, using a C18 column with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netthermofisher.com The LC system separates this compound from any related substances or degradation products, which are then ionized and detected by the mass spectrometer. This allows for the simultaneous quantification and identification of the analyte and its impurities, even at trace levels. bruker.com

Table 5: Illustrative Chromatographic Parameters for this compound Analysis These parameters are illustrative and would require optimization during method development.

| Technique | Parameter | Typical Conditions |

|---|---|---|

| TLC | Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | |

| Detection | UV light at 254 nm | |

| LC-MS | Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile | |

| Mode | Gradient elution | |

| Detection (MS) | Electrospray Ionization (ESI), Negative Mode |

Validation of Analytical Procedures in Chemical Research

The validation of analytical procedures is a critical process in chemical research and development, ensuring that a chosen method is suitable for its intended purpose. This process involves a series of experiments designed to verify that the performance characteristics of the method meet the requirements for the application. The validation process provides a high degree of assurance that the method will consistently produce a result that is accurate and reliable. For a compound like this compound, a hydratropic acid derivative, validated analytical methods are essential for its characterization, quality control, and to ensure the integrity of research findings.

International guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for the validation of analytical procedures. These guidelines outline the specific parameters that need to be evaluated. The validation process is documented in a validation report, which summarizes the results and confirms the suitability of the method. triphasepharmasolutions.comloesungsfabrik.deaphl.org

Specificity, Precision, and Accuracy Assessments

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, a specific method would be one that can distinguish it from other structurally similar non-steroidal anti-inflammatory drugs (NSAIDs) or any potential by-products from its synthesis. nih.gov Techniques like High-Performance Liquid Chromatography (HPLC) are often employed, where specificity is demonstrated by the separation of the analyte peak from other components in a chromatogram. nih.gov

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the variance, standard deviation, or coefficient of variation of a series of measurements. Precision is considered at three levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.

Reproducibility: Precision between different laboratories.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by assaying a sample of known concentration (a reference standard) and comparing the measured value to the certified value.

The relationship between precision and accuracy is fundamental. A method can be precise without being accurate, but an accurate method must be precise. For the analysis of NSAIDs, methods like gas chromatography-mass spectrometry (GC-MS) have been developed and validated, demonstrating high accuracy and precision. filab.frinnovatechlabs.com

The following table illustrates hypothetical validation data for the analysis of this compound, demonstrating specificity, precision, and accuracy.

| Validation Parameter | Test | Acceptance Criteria | Hypothetical Result |

| Specificity | Analysis of this compound in the presence of known impurities and related compounds. | No interference at the retention time of this compound. | Pass |

| Precision (Repeatability) | Six replicate injections of a standard solution. | Relative Standard Deviation (RSD) ≤ 2% | 0.8% |

| Precision (Intermediate) | Analysis on different days by different analysts. | RSD ≤ 3% | 1.5% |

| Accuracy | Recovery study of spiked samples at three concentration levels (80%, 100%, 120%). | Recovery between 98.0% and 102.0% | 99.5% - 101.2% |

Detection and Quantitation Limits (LOD, LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These limits are crucial for the analysis of impurities and degradation products. For instance, in a liquid chromatography method, the LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. nih.gov

A hypothetical example for the determination of LOD and LOQ for this compound using HPLC is presented below:

| Parameter | Method | Hypothetical Value |

| Limit of Detection (LOD) | Based on Signal-to-Noise Ratio (3:1) | 0.05 µg/mL |

| Limit of Quantitation (LOQ) | Based on Signal-to-Noise Ratio (10:1) | 0.15 µg/mL |

Robustness and Ruggedness Evaluations

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, robustness would be evaluated by varying parameters such as the pH of the mobile phase, the column temperature, and the flow rate.

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, etc.

These evaluations are important to ensure that the analytical method is reliable and transferable. The following table shows a hypothetical robustness study for an HPLC method for this compound.

| Parameter Varied | Variation | Impact on Results (e.g., % Change in Assay) |

| Flow Rate (mL/min) | 1.0 ± 0.1 | < 1.0% |

| Mobile Phase pH | 3.0 ± 0.2 | < 1.5% |

| Column Temperature (°C) | 30 ± 2 | < 0.5% |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Research on Tetriprofen Analogs

Theoretical Frameworks of Structure-Activity Relationships

The theoretical underpinnings of SAR and QSAR are centered on the principle that the biological activity of a molecule is a function of its structural and physicochemical properties. mdpi.comresearchgate.net These frameworks guide the iterative process of lead optimization in drug discovery. nih.gov

The study of structure-activity relationships can be broadly categorized into qualitative and quantitative paradigms. solubilityofthings.com

Qualitative SAR focuses on identifying the general relationship between a structural feature and biological activity. solubilityofthings.com It involves making systematic modifications to a molecule, such as altering functional groups, and observing the impact on its activity. slideshare.net This approach helps in identifying pharmacophores, which are the essential structural features required for a molecule to interact with a specific biological target. slideshare.net For instance, in the context of NSAIDs, qualitative SAR might reveal that an acidic moiety and a non-planar aromatic ring system are crucial for anti-inflammatory activity. researchgate.netnih.gov

Quantitative SAR (QSAR) , on the other hand, aims to establish a mathematical relationship between the chemical structure and biological activity. solubilityofthings.comslideshare.net This is achieved by correlating the variation in biological activity with changes in measurable physicochemical properties of the compounds, which are represented by numerical values known as molecular descriptors. solubilityofthings.comneovarsity.org The resulting QSAR models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the reliance on extensive animal testing. jetir.orgthepsci.eu While qualitative SAR provides general guidelines, QSAR offers a more precise, predictive tool for drug design. solubilityofthings.com However, the predictive power of QSAR models is highly dependent on the quality and diversity of the training set of molecules. nih.gov

A comparison of the two paradigms reveals their complementary roles in drug discovery.

| Feature | Qualitative SAR | Quantitative SAR (QSAR) |

| Approach | Observational and trend-based. solubilityofthings.com | Statistical and model-based. solubilityofthings.com |

| Output | General rules and identification of key functional groups (pharmacophores). slideshare.net | Mathematical equations predicting biological activity. neovarsity.org |

| Predictive Power | General guidance for structural modifications. | Specific predictions for the activity of new compounds. jetir.org |

| Data Requirement | Requires activity data for a series of structurally related compounds. | Requires a dataset with measured biological activities and calculated molecular descriptors. solubilityofthings.com |

Studies comparing the two have shown that while QSAR models can offer higher specificity in predictions, qualitative SAR models may exhibit higher sensitivity. nih.gov

Molecular descriptors are numerical representations of the chemical and physical characteristics of a molecule. mdpi.comneovarsity.org They are the cornerstone of QSAR modeling, translating the complex information of a molecular structure into a format suitable for statistical analysis. neovarsity.org These descriptors can be broadly classified into several categories, each capturing different aspects of the molecular structure.

Topological descriptors , also known as 2D descriptors, are derived from the two-dimensional representation of a molecule (a molecular graph). scribd.comnih.gov They encode information about the connectivity of atoms within the molecule, including its size, shape, and degree of branching. nih.gov Examples include the Wiener index, Zagreb indices, and Kier & Hall connectivity indices. frontiersin.orgscribd.com These descriptors are computationally inexpensive to calculate and have been successfully used in numerous QSAR studies. nih.gov The main limitation of topological indices is that they often lack a direct, intuitive physicochemical interpretation, though they have been shown to correlate with properties like molar refractivity. nih.gov

A variety of software can be used to calculate these descriptors. scribd.com The selection of appropriate descriptors is a critical step in building a robust and predictive QSAR model. mdpi.com

| Descriptor Type | Examples | Information Encoded |

| Physicochemical | logP, pKa, Molar Refractivity, Dipole Moment. frontiersin.orgfrontiersin.org | Lipophilicity, acidity/basicity, polarizability, electronic distribution. frontiersin.org |

| Topological | Wiener Index, Zagreb Indices, Kier & Hall Indices. frontiersin.orgscribd.com | Molecular size, branching, connectivity, shape. nih.gov |

Unlike 2D descriptors, 3D descriptors are calculated from the three-dimensional coordinates of a molecule and therefore depend on its conformation. nih.gov These descriptors provide a more detailed representation of a molecule's shape, steric, and electrostatic properties, which are critical for understanding ligand-receptor binding interactions. neovarsity.org

Prominent 3D-QSAR methodologies include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). neovarsity.orgnih.gov

CoMFA calculates the steric and electrostatic interaction fields of a set of aligned molecules with a probe atom at various grid points. nih.govscielo.br The resulting field values are then used as descriptors in a partial least squares (PLS) analysis to generate a QSAR model. scielo.br

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, calculates hydrophobic, and hydrogen bond donor and acceptor fields, providing a more comprehensive description of the molecular properties. neovarsity.org

The graphical output of these 3D-QSAR methods, often in the form of contour maps, visually represents regions where modifications to the molecular structure are likely to increase or decrease biological activity, providing valuable guidance for medicinal chemists. scielo.brresearchgate.net

Molecular Descriptors in SAR/QSAR Modeling

Physicochemical and Topological Descriptors

Computational Approaches to SAR/QSAR Studies

The development and application of SAR and QSAR models heavily rely on computational methods. These approaches enable the analysis of large datasets and the construction of predictive models that can accelerate the drug discovery process. jetir.orgresearchgate.net

A variety of machine learning and statistical techniques are employed to build QSAR models that correlate molecular descriptors with biological activity. solubilityofthings.com The choice of method often depends on the complexity of the relationship between structure and activity and the size of the dataset. neovarsity.org

Commonly used methods include:

Multiple Linear Regression (MLR) : A statistical method used to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). nih.gov

Partial Least Squares (PLS) : A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. It is a cornerstone of methods like CoMFA and CoMSIA. nih.govscielo.br

Support Vector Machines (SVM) : A machine learning method that can be used for both classification (active vs. inactive) and regression tasks. mdpi.com

Artificial Neural Networks (ANN) : A powerful, non-linear modeling technique inspired by the structure of the human brain. mdpi.comrsc.org ANNs can capture complex, non-linear structure-activity relationships. rsc.org

Random Forest (RF) : An ensemble learning method that constructs multiple decision trees and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. mdpi.com

Recent studies on NSAIDs have demonstrated the utility of these methods. For instance, machine learning models like Random Forest (RF) and Artificial Neural Networks (ANN) have been successfully used to predict the antioxidant activity of NSAID derivatives, achieving high coefficients of determination (R²) and low root mean square errors (RMSE). rsc.org In another study, various machine learning algorithms, including support vector machine and decision tree, were used to predict the efficacy of NSAIDs in migraine treatment with good accuracy. nih.gov Furthermore, machine learning has been applied to analyze the structural similarities of different NSAIDs. combinatorialpress.com

The performance of these models is typically evaluated through rigorous validation procedures, including internal cross-validation and external validation with an independent test set, to ensure their robustness and predictive power. mdpi.comsciforum.net

| Machine Learning/Statistical Model | Key Features | Application Example in NSAID Research |

| Multiple Linear Regression (MLR) | Simple, interpretable linear model. nih.gov | Developing a QSAR model for the anti-inflammatory activity of capsazepine (B1668289) derivatives. plos.org |

| Partial Least Squares (PLS) | Handles many, correlated descriptors. scielo.br | Core component of 3D-QSAR methods like CoMFA. scielo.br |

| Random Forest (RF) | Ensemble method, robust to overfitting. mdpi.com | Predicting antioxidant activity of NSAID-Selenium derivatives (R²=0.868 for training set). rsc.org |

| Artificial Neural Network (ANN) | Captures complex non-linear relationships. rsc.org | Predicting antioxidant activity of NSAID-Selenium derivatives (R²=0.935 for training set). rsc.org |

| Support Vector Machine (SVM) | Effective for classification and regression. mdpi.com | Predicting NSAID efficacy in migraine treatment (accuracy of 0.712). nih.gov |

Stereochemical Influences on Molecular Activity

The molecular activity of profen analogs is profoundly influenced by their stereochemistry, a direct consequence of the chiral center located at the alpha-position of the propionic acid moiety. This chirality results in the existence of two non-superimposable mirror-image isomers, designated as the (S)- and (R)-enantiomers. Research has consistently demonstrated that these enantiomers exhibit distinct pharmacological profiles.

The primary anti-inflammatory and analgesic effects of profens are attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation. drugbank.com It is the (S)-enantiomer that is predominantly responsible for this COX inhibition. ontosight.aiviamedica.plnih.gov In vitro studies have shown that the (S)-isomer of profens like ibuprofen (B1674241) is significantly more potent in inhibiting prostaglandin (B15479496) synthesis than its (R)-counterpart. viamedica.pl For instance, the (S)-enantiomer of ibuprofen has been reported to be about 160 times more active in this regard. viamedica.pl

A critical aspect of the in vivo behavior of many profens is the unidirectional metabolic chiral inversion of the less active (R)-enantiomer to the highly active (S)-enantiomer. drugbank.comviamedica.platamanchemicals.com This conversion is facilitated by the enzyme alpha-methylacyl-CoA racemase. pharmacompass.com The extent of this inversion can vary significantly between different profen drugs and species. For ibuprofen, the conversion of the (R)-form to the (S)-form is substantial, meaning that even when administered as a racemic mixture (an equal parts mixture of both enantiomers), the body effectively enriches the concentration of the active (S)-isomer. viamedica.platamanchemicals.com

The differential activity of the enantiomers has led to the development and marketing of single-enantiomer formulations of some profens, such as dexibuprofen, which is the (S)-enantiomer of ibuprofen. The rationale behind this is to administer the active form of the drug, potentially allowing for a lower dose and an improved side-effect profile compared to the racemic mixture. nih.govchemdad.com

The stereospecific binding to target enzymes is the molecular basis for the observed differences in activity. The three-dimensional arrangement of atoms in the (S)-enantiomer allows for a more favorable interaction with the active site of the COX enzymes compared to the (R)-enantiomer.

The table below summarizes the general stereochemical activity profile observed for profen-type NSAIDs, which would be the expected pattern for a compound like "Tetriprofen."

| Enantiomer | Primary Activity | Mechanism of Action |

| (S)-Enantiomer | High anti-inflammatory and analgesic activity | Potent inhibition of COX-1 and COX-2 enzymes, preventing prostaglandin synthesis. viamedica.plnih.gov |

| (R)-Enantiomer | Low direct anti-inflammatory activity | Weak inhibitor of COX enzymes. viamedica.pl Undergoes in vivo chiral inversion to the (S)-enantiomer. viamedica.platamanchemicals.com May selectively inhibit endocannabinoid oxygenation by COX-2. pharmacompass.com |

In-Depth Analysis of this compound's Enzymatic Interactions Remains Largely Undocumented in Public Scientific Literature

Despite its classification as a non-steroidal anti-inflammatory drug (NSAID) within the profen chemical family, detailed scientific information regarding the specific enzymatic and biochemical interaction mechanisms of the compound this compound (CAS Number: 28168-10-7) is not available in publicly accessible scientific literature.

This compound is identified as a hydratropic acid derivative and is listed as an anti-inflammatory agent. molbase.comncats.io The common stem "-profen" indicates that its mechanism of action is likely similar to other well-known NSAIDs like ibuprofen, primarily involving the inhibition of cyclooxygenase (COX) enzymes. antibodysociety.orgwho.intwho.int These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. ncats.io

However, a thorough search for specific in vitro studies, computational analyses, or detailed biochemical assays focusing exclusively on this compound has yielded no specific results. Consequently, providing a scientifically accurate and detailed account for the following requested areas is not possible based on current public data:

Enzymatic and Biochemical Interaction Mechanisms of Tetriprofen in Vitro Studies

Characterization of Enzyme Performance in the Presence of this compound:Data from enzyme kinetic studies, such as the determination of inhibition constants (K_i) or IC50 values specifically for this compound against relevant enzymes, are not documented. This information is essential for quantifying its inhibitory potency and understanding its mode of inhibition (e.g., competitive, non-competitive).

While the general mechanism for the '-profen' class of drugs is well-established, applying this information directly to this compound without specific experimental validation would be speculative and would not meet the standards of scientific accuracy. The compound is listed in various chemical databases and by chemical suppliers, confirming its existence, but the detailed enzymatic and biochemical research required to fulfill the specified article outline has not been published or is not publicly available. alfa-chemistry.comchembuyersguide.combldpharm.com

Research Uncovers No Evidence of Natural Biosynthesis or Biotransformation Pathways for this compound

Despite inquiries into the biosynthetic and biotransformation pathways of the chemical compound this compound, extensive searches have yielded no scientific literature detailing its natural production or biological breakdown and modification.

This compound, a non-steroidal anti-inflammatory drug (NSAID), is recognized within pharmaceutical contexts. who.int However, there is a notable absence of information regarding any natural biosynthetic routes for its creation. Investigations into potential enzymes, gene clusters, or the genetic and evolutionary basis for its formation in any organism have come up empty.

Similarly, there is no available research on the engineering of biosynthetic pathways for this compound production. This includes the reconstruction of any potential natural pathways, the design of artificial biosynthetic routes, or the development of microbial platforms for its synthesis. The compound is mentioned in the context of chemical synthesis methodologies. rsc.orgresearchgate.net

The concept of biotransformation, the process by which living organisms modify chemical compounds, has been studied for various substances, including other drugs. mdpi.com These processes are crucial for understanding a compound's metabolism and potential toxicity. mdpi.com However, specific research detailing the biotransformation of this compound, including the enzymes and metabolic pathways involved, is not present in the available scientific literature.

Biosynthesis and Biotransformation Pathways of Tetriprofen

Applied Enzymology in Tetriprofen Biotransformation

Due to the absence of research on the biotransformation of this compound, there are no detailed findings on the application of specific enzymes for this purpose. The scientific community has not yet published studies identifying or characterizing enzymes capable of metabolizing this compound.

Environmental Degradation Pathways of Tetriprofen

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For profen compounds, the primary abiotic degradation mechanisms include photolysis, hydrolysis, and oxidation.

Photolytic Degradation Processes (e.g., UV-Radiation Induced)

Photolytic degradation, or photodegradation, is the breakdown of compounds by photons, particularly from UV radiation. For many NSAIDs, this is a significant pathway of environmental transformation. Studies on Ibuprofen (B1674241), a structurally related profen, have shown that it undergoes photodegradation when exposed to UV light. mdpi.comrsc.orgsciforum.net The process can be influenced by the presence of photocatalysts such as titanium dioxide (TiO2) and zinc oxide (ZnO), which can accelerate degradation. mdpi.comrsc.org For instance, the degradation of ibuprofen has been observed to be more efficient without ZnO in some cases, though this can lead to the formation of secondary by-products that require longer treatment to fully degrade. mdpi.com The rate of photolysis can also be affected by the pH of the aqueous environment. rsc.org The degradation of Ibuprofen under solar radiation can be accelerated in the presence of natural materials like clay, leading to a shorter environmental half-life of the parent compound but potentially creating various transformation products. nih.goveos.org

The degradation of another NSAID, Bexarotene, under UV irradiation was found to be influenced by photocatalysts like TiO2 and ZnO, leading to oxidative degradation products. nih.gov While direct data for Tetriprofen is unavailable, its structural similarity to other profens suggests it would also be susceptible to photolytic degradation, likely involving the alteration of its aromatic and carboxylic acid moieties upon exposure to sunlight in aquatic environments.

Table 1: Factors Influencing Photolytic Degradation of Related NSAIDs

| Factor | Influence on Degradation | Reference |

|---|---|---|

| UV Radiation | Primary driver of photolytic degradation. | mdpi.comrsc.org |

| Photocatalysts (TiO2, ZnO) | Can accelerate the degradation process. | mdpi.comrsc.orgnih.gov |

| pH | Affects the rate and by-products of degradation. | rsc.org |